molecular formula C25H21N3O2 B15014191 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

Cat. No.: B15014191
M. Wt: 395.5 g/mol
InChI Key: YXTSRVAHDZAQDW-CVKSISIWSA-N
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Description

1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE is a complex organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an anthracene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .

Comparison with Similar Compounds

Similar compounds to 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE include:

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,5-dimethylphenyl)oxamide

InChI

InChI=1S/C25H21N3O2/c1-16-11-12-17(2)23(13-16)27-24(29)25(30)28-26-15-22-20-9-5-3-7-18(20)14-19-8-4-6-10-21(19)22/h3-15H,1-2H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

YXTSRVAHDZAQDW-CVKSISIWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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